(S)-2-(Boc-amino)-8-nonenoic acid CAS number and structure
(S)-2-(Boc-amino)-8-nonenoic acid CAS number and structure
An In-depth Technical Guide to (S)-2-(Boc-amino)-8-nonenoic acid
Introduction
(S)-2-(Boc-amino)-8-nonenoic acid is a non-natural, chiral amino acid that has emerged as a versatile building block in synthetic organic chemistry and drug development.[] Its unique trifunctional structure, featuring a stereodefined α-amino acid core, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a terminal alkene, provides chemists with a powerful tool for constructing complex molecular architectures. As a Senior Application Scientist, this guide aims to provide an in-depth understanding of this reagent's properties, synthesis, and applications, grounded in both theoretical principles and practical, field-proven insights. This molecule is not merely an intermediate; it is an enabling component for innovations in peptide synthesis, prodrug design, and the creation of novel chemical entities.[][]
Physicochemical Properties and Specifications
The fundamental characteristics of (S)-2-(Boc-amino)-8-nonenoic acid are summarized below. Accurate identification and understanding of these properties are critical for its proper handling, storage, and application in experimental workflows.
Structure:
Figure 1: 2D Structure of (S)-2-(Boc-amino)-8-nonenoic acid
Key Identifiers and Properties:
| Property | Value | Reference |
| CAS Number | 300831-21-4 | [4] |
| Molecular Formula | C₁₄H₂₅NO₄ | [4] |
| Molecular Weight | 271.35 g/mol | [4] |
| IUPAC Name | (2S)-2-[[(tert-butoxy)carbonyl]amino]non-8-enoic acid | [4] |
| Synonyms | (S)-N-Boc-2-(6'-heptenyl)glycine; Boc-(2S)-2-Amino-8-nonenoic acid | [4] |
| Boiling Point | 422.7±45.0 °C (Predicted) | [4] |
| Density | 1.035±0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.01±0.21 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Manufacturing: An Efficient One-Pot Process
The commercial viability and research accessibility of (S)-2-(Boc-amino)-8-nonenoic acid are significantly enhanced by a practical and highly efficient one-pot synthesis strategy.[5][6] This process avoids the isolation of intermediates, which reduces waste, saves time, and improves the overall yield.[6] The causality behind this choice of synthetic route is rooted in achieving high stereochemical purity, a critical requirement for pharmaceutical applications.
The synthesis hinges on two key transformations: a Grignard addition to establish the carbon backbone and a highly enantioselective enzymatic reductive amination to set the crucial (S)-stereocenter.[5][6]
Synthetic Workflow Diagram
Caption: One-pot synthesis of (S)-2-(Boc-amino)-8-nonenoic acid.
Detailed Synthetic Protocol
This protocol is a representation of the process described in the literature.[5][6]
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Grignard Reagent Formation and Reaction:
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7-Bromohept-1-ene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.
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This organometallic species then undergoes a nucleophilic addition to one of the electrophilic carbonyl carbons of diethyl oxalate.
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Causality: Diethyl oxalate is an excellent C2 synthon for α-keto ester formation. The Grignard reaction is a robust and well-established method for carbon-carbon bond formation.
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In Situ Hydrolysis and Reductive Amination:
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The reaction mixture is quenched with an aqueous solution, which hydrolyzes the ester to form the sodium or potassium salt of the α-keto acid. This intermediate is not isolated.[5]
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The pH is adjusted to be optimal for the enzymatic reaction. Leucine dehydrogenase and a cofactor recycling system (using glucose dehydrogenase and glucose) are introduced along with an ammonia source.
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Causality: The use of a dehydrogenase enzyme system provides exceptionally high enantioselectivity (>99.9% ee), which is difficult and costly to achieve via traditional asymmetric catalysis.[5][6] This step is the cornerstone of the process's efficiency and quality.
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-
Boc Protection and Final Isolation:
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Following the complete conversion to the α-amino acid, di-tert-butyl dicarbonate ((Boc)₂O) is added to the aqueous mixture under basic conditions.
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The Boc group selectively protects the newly formed amino group.
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Finally, the mixture is acidified, and the product, (S)-2-(Boc-amino)-8-nonenoic acid, is extracted with an organic solvent and isolated, often as a crystalline solid, in high yield (around 60% overall from the starting bromide).[5][6]
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The Role of Key Structural Features in Application
The utility of this molecule can be understood by considering its three key functional domains. Each domain can be addressed with high chemical selectivity, making it a uniquely versatile synthetic intermediate.
Caption: Chemical utility map of (S)-2-(Boc-amino)-8-nonenoic acid.
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The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry.[] Its key advantage is its stability to a wide range of nucleophilic and basic conditions used for peptide bond formation, while being easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid).[][7] This orthogonality makes it ideal for multi-step solid-phase or solution-phase peptide synthesis.
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The Terminal Alkene: The C8-C9 double bond is a versatile functional handle. It opens a gateway to a vast array of chemical transformations, including:
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Olefin Metathesis: For macrocyclization or for coupling with other alkene-containing molecules.
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Hydroboration-Oxidation: To introduce a terminal alcohol.
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Ozonolysis: To cleave the double bond and form a terminal aldehyde, which can be further functionalized.
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Hydrogenation: To produce the saturated analogue, (S)-2-(Boc-amino)-nonanoic acid.
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The (S)-Chirality: In drug development, the three-dimensional arrangement of atoms is paramount to a molecule's interaction with its biological target. The defined (S)-stereochemistry at the α-carbon ensures that when this amino acid is incorporated into a larger molecule, the resulting product has a specific and reproducible pharmacology. The enzymatic synthesis method guarantees the highest level of stereochemical purity.[5]
Applications in Research and Drug Development
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Unnatural Peptide Synthesis: This molecule is used to introduce a flexible, lipophilic side chain with a reactive handle into peptides. This can be used to create stapled peptides for improved stability and cell permeability or to attach payloads like fluorophores, toxins, or PEG chains.
-
Prodrug Development: Amino acids are widely used as promoieties in prodrug design to enhance properties like solubility or membrane transport.[][8] The carboxylic acid or the amino group (after deprotection) of this molecule can be linked to a parent drug, potentially improving its pharmacokinetic profile. The long alkyl chain can increase lipophilicity, which may enhance absorption.[8]
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Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of complex target molecules. For instance, similar structures are precursors to unusual amino acid residues found in natural products with potent biological activity, such as the anticancer agent Microsporin B.[][9]
Experimental Protocols
Protocol 1: Boc-Group Deprotection (Self-Validating)
This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine.
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Dissolution: Dissolve (S)-2-(Boc-amino)-8-nonenoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
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Acid Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
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Causality: TFA is a strong acid that efficiently cleaves the Boc group. The excess ensures the reaction goes to completion. The reaction is exothermic, so cooling is necessary.
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-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) will clearly show the disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf corresponding to the free amine.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
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Purification: The resulting TFA salt can often be used directly in the next step (e.g., peptide coupling) or can be neutralized with a mild base and purified further if required.
Protocol 2: Quality Control and Characterization
To ensure the identity, purity, and stereochemical integrity of the compound, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Should show characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the terminal alkene protons (~4.9-5.0 ppm and ~5.7-5.8 ppm), and the α-proton (~4.0-4.3 ppm).
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¹³C NMR: Will confirm the presence of the carbonyl carbons (acid and carbamate), the alkene carbons, and the carbons of the alkyl chain and Boc group.
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-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. Expect to see the [M+H]⁺ or [M+Na]⁺ adducts.
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-
Chiral High-Performance Liquid Chromatography (HPLC):
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Trustworthiness: This is the definitive method to confirm enantiomeric purity. Using a suitable chiral stationary phase, the (S)-enantiomer should appear as a single peak. The method should be validated by running a racemic sample to confirm the separation of both enantiomers. An enantiomeric excess (ee) of >99% is expected from the enzymatic synthesis route.[6]
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Conclusion
(S)-2-(Boc-amino)-8-nonenoic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its value is derived from the convergence of three chemically distinct and addressable functional groups within a single, stereochemically pure molecule. The efficient enzymatic synthesis makes it readily available for researchers. For professionals in drug development and synthetic chemistry, this compound offers a reliable and versatile platform for building novel peptides, designing effective prodrugs, and accessing complex molecular targets. Its thoughtful application can accelerate discovery programs and unlock new therapeutic possibilities.
References
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Chongqing Chemdad Co., Ltd. (n.d.). 8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-. Retrieved from [Link]
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Gu, W., & Silverman, R. B. (2011). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. Tetrahedron Letters, 52(42), 5438–5440. [Link]
-
Li, G., et al. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development, 19(12), 1934–1938. [Link]
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National Center for Biotechnology Information. (n.d.). 8-Nonenoic Acid. PubChem. Retrieved from [Link]
-
Torres, S., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(9), 2697. [Link]
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